molecular formula C15H15NO3 B3270648 3-(Phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 53193-34-3

3-(Phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B3270648
CAS No.: 53193-34-3
M. Wt: 257.28 g/mol
InChI Key: JSGFJQIPSAHMIO-UHFFFAOYSA-N
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Description

3-(Phenylcarbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the Diels-Alder reaction, which forms the bicyclic structure, followed by subsequent functional group modifications to introduce the phenylcarbamoyl and carboxylic acid groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and catalysts to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be applied to modify the phenylcarbamoyl group.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Esters, amides, and other oxidized derivatives.

  • Reduction: Reduced phenylcarbamoyl derivatives.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(Phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be used to study enzyme interactions and biochemical pathways. Its phenylcarbamoyl group is particularly useful in probing biological systems.

Medicine: This compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, from polymer synthesis to specialty chemicals.

Mechanism of Action

The mechanism by which 3-(Phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The phenylcarbamoyl group, in particular, can form hydrogen bonds and other interactions with biological molecules, modulating their activity.

Comparison with Similar Compounds

  • 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acid: This compound shares the phenylcarbamoyl group but has a different bicyclic structure.

  • 3-(Phenylcarbamoyl)benzeneboronic acid: Another related compound with a phenylcarbamoyl group and a boronic acid moiety.

Uniqueness: 3-(Phenylcarbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is unique due to its bicyclic structure, which provides distinct chemical properties compared to linear or less complex compounds

This comprehensive overview provides a detailed understanding of 3-(Phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, from its synthesis to its applications and mechanisms. Its versatility and reactivity make it a valuable compound in various scientific and industrial contexts.

Properties

IUPAC Name

3-(phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14(16-11-4-2-1-3-5-11)12-9-6-7-10(8-9)13(12)15(18)19/h1-7,9-10,12-13H,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGFJQIPSAHMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306354
Record name 3-(Phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53193-34-3
Record name NSC175862
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-PHENYLCARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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